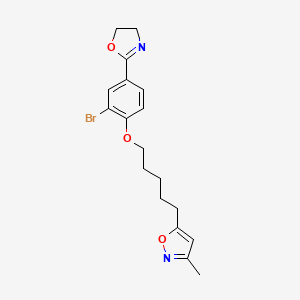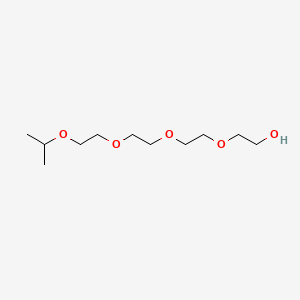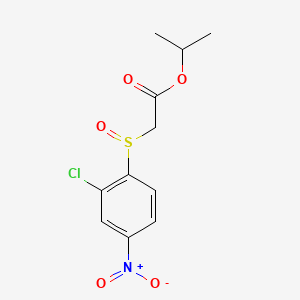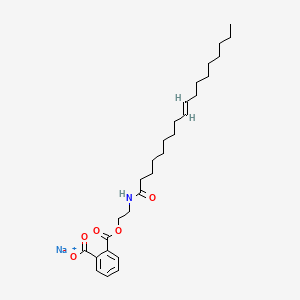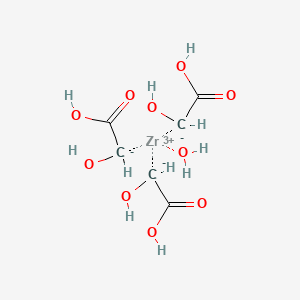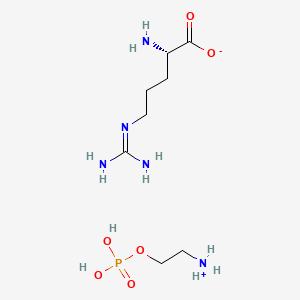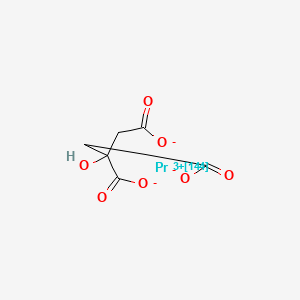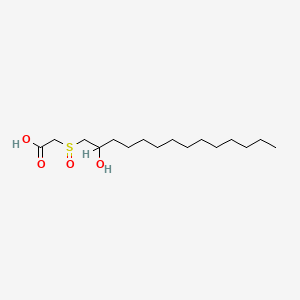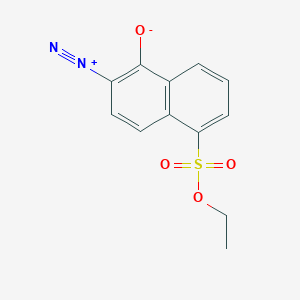
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a diazo group, which is a functional group consisting of two linked nitrogen atoms (N=N), attached to a naphthalene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 5,6-dihydro-5-oxonaphthalene-1-sulphonic acid with ethyl nitrite under acidic conditions to form the diazo compound. The reaction is usually carried out at low temperatures to stabilize the diazo group and prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Decomposition Reactions: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming reactive intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as catalysts like transition metals. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted naphthalene derivatives, while cycloaddition reactions can produce complex polycyclic compounds .
Applications De Recherche Scientifique
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with unique properties.
Biological Studies: Researchers use it to study the effects of diazo compounds on biological systems.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Mécanisme D'action
The mechanism of action of ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the reactivity of the diazo group. The diazo group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets. These interactions can result in the modification of biological molecules, such as proteins and nucleic acids, thereby exerting specific effects on biological pathways .
Comparaison Avec Des Composés Similaires
Ethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate can be compared with other diazo compounds, such as:
Phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Similar structure but with a phenyl group instead of an ethyl group.
Mthis compound: Contains a methyl group instead of an ethyl group.
p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Features a p-tolyl group in place of the ethyl group.
Propriétés
Numéro CAS |
67749-14-8 |
|---|---|
Formule moléculaire |
C12H10N2O4S |
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
2-diazonio-5-ethoxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-19(16,17)11-5-3-4-9-8(11)6-7-10(14-13)12(9)15/h3-7H,2H2,1H3 |
Clé InChI |
XIIGIARVVBLGRY-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



